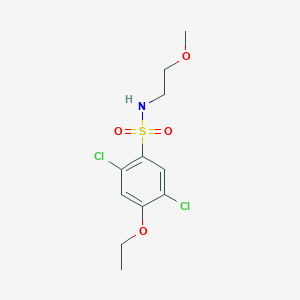
1-(4-Chlorobenzoyl)-4-mesitylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-4-mesitylpiperazine, also known as CBMP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain perception. It also acts on the GABAergic system, which is responsible for regulating anxiety and stress. This compound has been shown to increase the levels of GABA in the brain, leading to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(4-Chlorobenzoyl)-4-mesitylpiperazine. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the molecular targets of this compound to better understand its mechanism of action. Further research is also needed to determine the optimal dosage and administration route for this compound in therapeutic applications. Finally, more studies are needed to investigate the potential use of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
1-(4-Chlorobenzoyl)-4-mesitylpiperazine is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with mesitylene in the presence of a base, such as triethylamine, to form 1-(4-chlorobenzoyl)-4-mesityl-1,4-dihydropyridine. The second step involves the reduction of the dihydropyridine using a reducing agent, such as sodium borohydride, to form this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
Formule moléculaire |
C20H23ClN2O |
|---|---|
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
VMXUXUGIQGMNBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)




![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)